molecular formula C23H18N4O3S2 B11146193 5-[(4-methoxyphenyl)amino]-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-[(4-methoxyphenyl)amino]-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11146193
M. Wt: 462.5 g/mol
InChI Key: QYRPZQOHRMMBNX-NHOPXOSBSA-N
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Description

The compound 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including an oxazole ring, a thiazolidine ring, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the oxazole and thiazolidine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE: can be compared with other compounds containing oxazole and thiazolidine rings, such as:

Uniqueness

The uniqueness of 5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.5 g/mol

IUPAC Name

(2E)-2-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-5-(4-methoxyphenyl)imino-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H18N4O3S2/c1-29-17-9-7-16(8-10-17)25-21-18(14-24)26-20(30-21)13-19-22(28)27(23(31)32-19)12-11-15-5-3-2-4-6-15/h2-10,13,28H,11-12H2,1H3/b20-13+,25-21?

InChI Key

QYRPZQOHRMMBNX-NHOPXOSBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2C(=N/C(=C\C3=C(N(C(=S)S3)CCC4=CC=CC=C4)O)/O2)C#N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CCC4=CC=CC=C4)O)O2)C#N

Origin of Product

United States

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